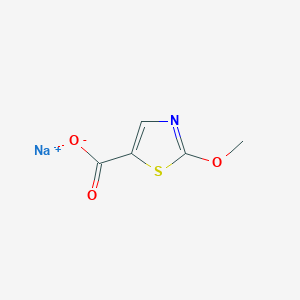

Sodium 2-methoxy-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

sodium;2-methoxy-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S.Na/c1-9-5-6-2-3(10-5)4(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEQLACUVYMNGW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(S1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-methoxy-1,3-thiazole-5-carboxylate typically involves the reaction of 2-methoxy-1,3-thiazole-5-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature range of 25-30°C and a pH of around 7-8 to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process includes the use of automated systems to monitor and adjust parameters such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methoxy-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous medium, temperature range of 0-25°C.

Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, temperature range of 0-25°C.

Substitution: Amines, thiols; conditions: organic solvents, temperature range of 25-50°C.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Amino or thiol-substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-methoxy-1,3-thiazole-5-carboxylate derivatives in cancer treatment. For instance, a derivative was found to inhibit the mitotic kinesin HSET (KIFC1), which is crucial for the survival of cancer cells with multiple centrosomes. The compound exhibited micromolar inhibition in vitro, indicating its potential as a therapeutic agent against specific cancer types . The structure-activity relationship (SAR) studies showed that modifications to the thiazole ring could enhance selectivity and potency against cancer cell lines.

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity. In a study involving various bacterial strains, derivatives of 2-methoxy-1,3-thiazole-5-carboxylate showed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 16 μg/mL for several derivatives, suggesting strong antibacterial properties . This makes it a candidate for developing new antibiotics.

Agricultural Applications

Herbicidal Activity

Research has indicated that thiazole derivatives possess herbicidal properties. Compounds derived from 2-methoxy-1,3-thiazole-5-carboxylate have been tested against various weed species, showing effective inhibition of growth at concentrations around 500 ppm. This suggests potential use in agricultural formulations aimed at controlling weed populations without harming crops .

Fungicidal Effects

In addition to herbicidal applications, these compounds have shown antifungal activity against several fungal pathogens. For example, one study reported a compound with 92% inhibition against Botrytis cinerea, a common plant pathogen . The broad-spectrum activity against fungi positions these thiazole derivatives as promising candidates for agricultural fungicides.

Material Science

Synthesis of Functional Materials

Sodium 2-methoxy-1,3-thiazole-5-carboxylate has been explored for its role in synthesizing functional materials. Its ability to form complexes with metals can be utilized in creating catalysts for various organic reactions. Recent advancements have shown that thiazole-containing compounds can serve as precursors in the development of nanomaterials with specific electronic properties .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Case Studies

- Cancer Therapeutics : A study focused on the synthesis of novel thiazole derivatives that target HSET showed promising results in vitro, leading to further investigation into their mechanisms and potential clinical applications .

- Antimicrobial Screening : A comprehensive screening of various thiazole derivatives revealed consistent antibacterial activity across multiple strains, paving the way for further development into therapeutic agents .

- Agricultural Innovations : Field trials demonstrated the effectiveness of thiazole-based herbicides in controlling weed growth without negatively impacting crop yield, indicating their potential utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of Sodium 2-methoxy-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and RNA, leading to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazole carboxylates exhibit diverse properties depending on substituents. Below is a comparative analysis of key derivatives:

*Note: The molecular formula of this compound can be inferred as C₅H₃NNaO₃S based on naming conventions.

Physicochemical Properties

- Solubility : Sodium salts (e.g., this compound) exhibit higher aqueous solubility compared to ethyl/methyl esters, which are more lipophilic .

- Stability : Halogenated derivatives (e.g., fluorine in Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate) show enhanced thermal and oxidative stability .

Biological Activity

Sodium 2-methoxy-1,3-thiazole-5-carboxylate (SMTC) is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a thiazole ring—a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of a methoxy group (-OCH₃) and a carboxylate group (-COO⁻) enhances its solubility and biological activity. The molecular formula is approximately , with a molecular weight of about 181.15 g/mol.

SMTC plays a crucial role in various biochemical reactions. Its thiazole ring allows for interactions with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives are known to participate in nucleophilic and oxidation reactions due to the aromatic nature of the thiazole ring.

Table 1: Comparison of Thiazole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sodium 2-methylthiazole-4-carboxylate | Contains a methyl group instead of methoxy | Antimicrobial properties |

| 2-Methoxy-1,3-thiazole-5-carboxylic acid | Lacks sodium salt; more acidic | Antitumor activity |

| Thiazole-4-carboxylic acid | Simple carboxylic acid without methoxy | Limited biological activity |

| This compound | Unique combination enhancing solubility | Diverse biological activities |

Cellular Effects

Research indicates that SMTC can modulate cellular functions by influencing cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives, including SMTC, have been shown to interact with DNA and topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest. This interaction is critical for understanding its potential as an anticancer agent.

Case Study: Antitumor Activity

A study examining various thiazole derivatives found that compounds with structural similarities to SMTC exhibited notable cytotoxic effects against cancer cell lines. For example, certain thiazoles demonstrated IC50 values less than that of the reference drug doxorubicin in Jurkat and A-431 cell lines . This suggests that SMTC may possess similar antitumor properties warranting further investigation.

Molecular Mechanism

The molecular mechanism underlying the biological activity of SMTC involves its interactions at the molecular level. The thiazole ring facilitates binding to specific sites on enzymes and proteins, potentially inhibiting or activating their functions. For instance, the compound's ability to interact with topoisomerase II could lead to significant biological effects such as apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

The stability and degradation profiles of SMTC can influence its long-term effects on cellular function. Studies indicate that the compound's efficacy may vary over time due to these factors. Understanding these temporal dynamics is essential for optimizing its use in therapeutic applications.

Potential Applications

This compound is being explored as a lead compound in drug development due to its promising biological activities. Its unique structural features may allow for diverse applications in medicinal chemistry and agricultural chemistry .

Q & A

Q. What are the key safety protocols for handling this compound in a laboratory setting?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.